5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is an organic compound with the molecular formula C14H16N2O2. This compound is known for its unique structure, which includes a methoxy group, a phenol group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-2-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol can be compared with similar compounds such as:
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a methoxy group and a pyridine ring but differs in its boronic ester functionality.
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: This compound has a similar phenol structure but includes a bromine atom and a different substituent on the pyridine ring.
Eigenschaften
CAS-Nummer |
732251-28-4 |
---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-14(16-10)15-9-11-6-7-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ASCJKZJRMMAOKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NCC2=C(C=C(C=C2)OC)O |
Löslichkeit |
28 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.